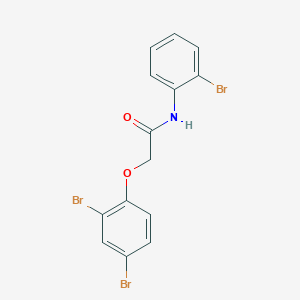![molecular formula C17H11ClF3N3O5S2 B284622 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various applications, including in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is based on its ability to inhibit the activity of enzymes, specifically protein kinases. This compound binds to the active site of the enzyme and prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The inhibitory activity of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which makes it a promising candidate for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea in lab experiments is its high potency and selectivity for protein kinases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea in scientific research. One of the most promising directions is the development of new inhibitors based on the structure of this compound, which could have improved potency and selectivity. Another direction is the use of this compound in combination with other drugs to enhance their efficacy and reduce side effects. Finally, further research is needed to fully understand the biological mechanisms underlying the inhibitory activity of this compound and its potential applications in the treatment of various diseases.
Conclusion:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is a highly potent and selective inhibitor of protein kinases that has been extensively used in scientific research. This compound has a range of potential applications in the treatment of cancer and other diseases, and its unique properties make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been extensively studied. One of the most common methods used for the synthesis of this compound is the reaction of 5-chloro-2-(trifluoromethyl)benzoic acid with 2-aminobenzenesulfonamide in the presence of a coupling reagent. The resulting product is then treated with a base to obtain the final product.
Applications De Recherche Scientifique
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been extensively used in scientific research, especially in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against a range of enzymes, including protein kinases, which play a critical role in various cellular processes.
Propriétés
Formule moléculaire |
C17H11ClF3N3O5S2 |
|---|---|
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(5-methylsulfonyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C17H11ClF3N3O5S2/c1-31(26,27)9-3-5-13-10(7-9)22-15(30-13)23-14(25)24-17(16(19,20)21)28-11-4-2-8(18)6-12(11)29-17/h2-7H,1H3,(H2,22,23,24,25) |
Clé InChI |
CXTICXFESWWHOX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)